1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H19BrCl2N2OS and its molecular weight is 510.27. The purity is usually 95%.
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Scientific Research Applications
Catalytic Functions
1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione and related compounds have been studied for their catalytic functions. For instance, a 3,3′-tetramethylene-bridged 4-methylthiazolium salt, related in structure, has been shown to catalyze the reduction of diphenyl disulphide and lipoamide to corresponding thiols, highlighting potential applications in catalytic processes (Inoue & Tamura, 1986).
Synthetic Applications
Various derivatives of the compound have been utilized in synthetic chemistry. For example, compounds structurally similar to this compound have been used in the synthesis of milbemycin β3, a compound with potential applications in pharmaceuticals and agriculture (Attwood, Barrett & Florent, 1981).
Novel Ring Systems
Research has also focused on developing novel ring systems using related structures. Spiro[cycloalkane]pyridazinones, similar in structure, were transformed into thioxo derivatives, leading to the creation of new pyridazinethione intermediates. This showcases the versatility of such compounds in creating diverse and potentially useful molecular structures (Für et al., 2021).
Crystal Packing and Conformational Preferences
Studies on compounds like 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-bromobenzoyl)-1,3- diazaspiro[4.5]decane-2,4-dione have provided insights into crystal packing and conformational preferences. These studies are crucial for understanding how such compounds might behave in different environments and for potential applications in materials science (Lazić et al., 2022).
Efficient Synthesis Methods
Efficient synthesis methods for similar compounds, such as 1-thia-5-azaspiro[5.5]undec-2-ene, have been developed. Such methods are vital for producing these compounds at a scale and purity suitable for research and potential industrial applications (Shaker et al., 2011).
Properties
IUPAC Name |
(4-bromophenyl)-[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrCl2N2OS/c23-15-7-5-14(6-8-15)20(28)27-21(29)19(17-10-9-16(24)13-18(17)25)26-22(27)11-3-1-2-4-12-22/h5-10,13H,1-4,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCAZBNFIDQBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrCl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.